molecular formula C9H9BrFIO B6286509 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol CAS No. 2643368-11-8

2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol

Cat. No.: B6286509
CAS No.: 2643368-11-8
M. Wt: 358.97 g/mol
InChI Key: VCGFBFGQWWHQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol is an organic compound with the molecular formula C9H9BrFIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a propan-2-ol group. It is a versatile intermediate used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a phenyl ring followed by the introduction of the propan-2-ol group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and subsequent functional group transformations. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The propan-2-ol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the propan-2-ol group to an alkane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide, potassium fluoride, and other nucleophiles are commonly used under conditions like reflux or room temperature.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, ketones, aldehydes, and alkanes, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol involves its interaction with molecular targets through its functional groups. The halogen atoms and the propan-2-ol group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-1,3-dimethylbenzene
  • 5-Bromo-2-iodopyridine
  • 2-Bromo-3,3,3-trifluoropropene

Uniqueness

2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol is unique due to the presence of three different halogen atoms on the phenyl ring, which provides distinct reactivity and versatility in chemical synthesis. Its combination of bromine, fluorine, and iodine allows for selective functionalization and diverse applications in research and industry.

Properties

IUPAC Name

2-(5-bromo-2-fluoro-3-iodophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFIO/c1-9(2,13)6-3-5(10)4-7(12)8(6)11/h3-4,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGFBFGQWWHQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=CC(=C1)Br)I)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.